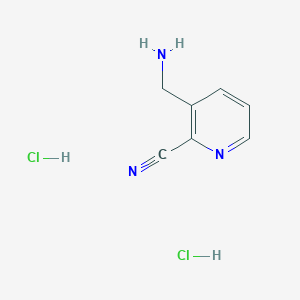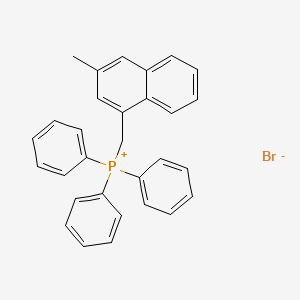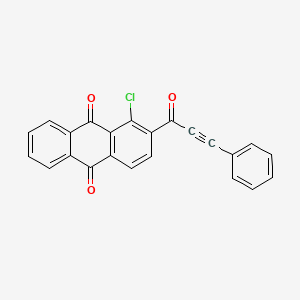![molecular formula C24H15N3O2 B13139575 6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione CAS No. 88465-84-3](/img/structure/B13139575.png)
6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione is a chemical compound known for its unique structure and properties This compound belongs to the quinoxaline family, which is characterized by a fused ring system containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with benzil to form the quinoxaline core, followed by further functionalization to introduce the amino and diphenyl groups. The reaction conditions often require the use of solvents such as ethanol or acetic acid, and catalysts like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
化学反応の分析
Types of Reactions
6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoxaline core, leading to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different chemical and physical properties.
科学的研究の応用
6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
- Pyrazino[2,3-g]quinoxaline-5,10-dione
- Benzo[g]quinoxaline-5,10-dione
Uniqueness
Compared to similar compounds, it may exhibit enhanced biological activity and different reactivity patterns, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
88465-84-3 |
|---|---|
分子式 |
C24H15N3O2 |
分子量 |
377.4 g/mol |
IUPAC名 |
6-amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione |
InChI |
InChI=1S/C24H15N3O2/c25-17-13-7-12-16-18(17)24(29)22-21(23(16)28)26-19(14-8-3-1-4-9-14)20(27-22)15-10-5-2-6-11-15/h1-13H,25H2 |
InChIキー |
OXCNJYBTNLFQHO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=C3C(=N2)C(=O)C4=C(C3=O)C(=CC=C4)N)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)


![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)

![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)


![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)




